Kobaltsulfat-Heptahydrat

Übersicht

Beschreibung

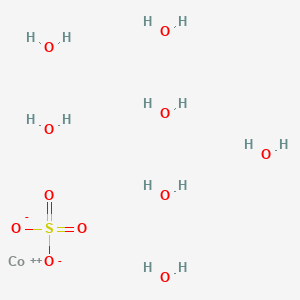

Cobalt sulfate heptahydrate, with the chemical formula CoSO₄·7H₂O, is an inorganic compound that appears as a red crystalline solid. It is highly soluble in water and methanol, and it is commonly used in various industrial and scientific applications due to its unique properties .

Wissenschaftliche Forschungsanwendungen

Cobalt sulfate heptahydrate is widely used in various fields of scientific research:

Wirkmechanismus

Target of Action

Cobalt sulfate heptahydrate primarily targets biochemical processes that involve cobalt ions . It is often used as a catalyst in the synthesis of various organic compounds .

Mode of Action

Cobalt sulfate heptahydrate, when dissolved in water, dissociates into cobalt ions and sulfate ions . The cobalt ions can then interact with other molecules in the system. For instance, it can catalyze the formation of benzazoles from alcohols and o-substituted anilines, and β-acetamido ketones via a one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .

Biochemical Pathways

It is known that cobalt ions can replace other metal ions in certain enzymes and proteins, potentially altering their function .

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be absorbed into the body if ingested or inhaled . The compound’s solubility also suggests that it could be distributed throughout the body via the bloodstream .

Result of Action

The molecular and cellular effects of cobalt sulfate heptahydrate’s action depend on the specific context in which it is used. In a biochemical context, the compound can catalyze the formation of various organic compounds . It should be noted that cobalt sulfate heptahydrate is considered harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

The action of cobalt sulfate heptahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be influenced by the presence of water or other polar solvents . Additionally, the compound’s stability can be affected by humidity, as the heptahydrate form is only stable at humidity >70% at room temperature .

Biochemische Analyse

Biochemical Properties

Cobalt sulfate heptahydrate plays a significant role in biochemical reactions, particularly those involving enzymes and proteins. It acts as a cofactor for certain enzymes, enhancing their catalytic activity. For example, cobalt ions from cobalt sulfate heptahydrate can replace magnesium ions in some enzymes, altering their activity. This compound interacts with biomolecules such as metalloproteins, where cobalt ions can bind to the active sites, influencing the protein’s function. Additionally, cobalt sulfate heptahydrate can induce the production of reactive oxygen species (ROS), which can affect various biochemical pathways .

Cellular Effects

Cobalt sulfate heptahydrate has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to cobalt sulfate heptahydrate can lead to oxidative stress in cells, resulting in the activation of signaling pathways such as the MAPK and PI3K/AKT pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Moreover, cobalt sulfate heptahydrate can alter gene expression by stabilizing hypoxia-inducible factor (HIF), leading to changes in the expression of genes involved in oxygen homeostasis .

Molecular Mechanism

The molecular mechanism of action of cobalt sulfate heptahydrate involves its interaction with biomolecules at the molecular level. Cobalt ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, cobalt ions can inhibit the activity of certain metalloenzymes by displacing essential metal cofactors. Additionally, cobalt sulfate heptahydrate can induce the production of ROS, leading to oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can result in the activation of signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt sulfate heptahydrate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Cobalt sulfate heptahydrate is stable under standard laboratory conditions, but its effects on cells can vary depending on the duration of exposure. Long-term exposure to cobalt sulfate heptahydrate can lead to chronic oxidative stress, resulting in sustained activation of signaling pathways and persistent changes in gene expression. In vitro and in vivo studies have shown that prolonged exposure to cobalt sulfate heptahydrate can cause cumulative cellular damage .

Dosage Effects in Animal Models

The effects of cobalt sulfate heptahydrate vary with different dosages in animal models. At low doses, the compound can act as a micronutrient, supporting normal cellular functions. At higher doses, cobalt sulfate heptahydrate can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Studies in animal models have shown that high doses of cobalt sulfate heptahydrate can cause toxic effects, including damage to the liver, kidneys, and lungs. Threshold effects have been observed, where the severity of the effects increases with the dosage .

Metabolic Pathways

Cobalt sulfate heptahydrate is involved in various metabolic pathways, particularly those related to oxygen sensing and erythropoiesis. Cobalt ions from the compound can mimic hypoxia by stabilizing HIF, leading to the activation of genes involved in erythropoiesis and angiogenesis. Additionally, cobalt sulfate heptahydrate can influence metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production. The compound can also affect metabolite levels by inducing oxidative stress, which can disrupt normal metabolic processes .

Transport and Distribution

Within cells and tissues, cobalt sulfate heptahydrate is transported and distributed through various mechanisms. Cobalt ions can be taken up by cells via specific transporters and binding proteins. Once inside the cell, cobalt ions can bind to intracellular proteins and be transported to different cellular compartments. The distribution of cobalt sulfate heptahydrate within tissues can vary, with higher accumulation observed in organs such as the liver, kidneys, and lungs. The localization and accumulation of cobalt ions can influence their biological activity and toxicity .

Subcellular Localization

The subcellular localization of cobalt sulfate heptahydrate can affect its activity and function. Cobalt ions can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, cobalt ions can localize to the mitochondria, where they can influence cellular respiration and energy production. Additionally, cobalt ions can accumulate in the nucleus, where they can interact with DNA and affect gene expression. The subcellular localization of cobalt sulfate heptahydrate can determine its specific effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cobalt sulfate heptahydrate can be synthesized through the reaction of metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate with aqueous sulfuric acid. The general reaction is as follows: [ \text{Co} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{CoSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] [ \text{CoO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4 \cdot 7\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, cobalt sulfate heptahydrate is often produced by dissolving cobalt metal or cobalt-containing ores in sulfuric acid, followed by crystallization to obtain the heptahydrate form .

Types of Reactions:

Oxidation: Cobalt sulfate heptahydrate can undergo oxidation reactions, where cobalt(II) is oxidized to cobalt(III).

Reduction: It can also be reduced back to cobalt(II) from cobalt(III) under appropriate conditions.

Substitution: Cobalt sulfate heptahydrate can participate in substitution reactions, where the sulfate ion can be replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Sodium chloride, potassium nitrate.

Major Products:

Oxidation: Cobalt(III) sulfate.

Reduction: Cobalt(II) sulfate.

Substitution: Cobalt chloride, cobalt nitrate.

Vergleich Mit ähnlichen Verbindungen

Cobalt chloride (CoCl₂): Similar in terms of cobalt content but differs in its chloride anion.

Cobalt nitrate (Co(NO₃)₂): Contains nitrate anions instead of sulfate.

Cobalt acetate (Co(C₂H₃O₂)₂): Contains acetate anions.

Uniqueness: Cobalt sulfate heptahydrate is unique due to its high solubility in water and methanol, making it particularly useful in aqueous and methanolic solutions. Its heptahydrate form also provides stability under specific humidity conditions, which is advantageous for certain industrial applications .

Eigenschaften

IUPAC Name |

cobalt(2+);sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYVLGVRTYSQHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4.7H2O, CoSO4 . 7H2O, CoH14O11S | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-43-3 (Parent) | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020340 | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate heptahydrate appears as pink to red monoclinic prismatic crystals or red granular solid. Odorless. Becomes anhydrous at 788 °F. (NTP, 1992), PINK-TO-RED CRYSTALS. | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1355 °F at 760 mmHg (decomposes) (NTP, 1992), 420 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 3 °C: 60.4 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.95 g/cm³ | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10026-24-1 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8N698ZE0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206.2 °F (NTP, 1992), 96.8 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)